molecular formula C14H11N3OS B3015829 (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 667413-51-6

(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B3015829
CAS No.: 667413-51-6
M. Wt: 269.32
InChI Key: MJAVGPUPARPUHB-XYOKQWHBSA-N
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Description

(2E)-2-Cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 667413-51-6) is a chemical compound with a molecular formula of C14H11N3OS and a molecular weight of 269.32 g/mol . It is part of a class of acrylamide derivatives characterized by a cyano group and a thiazole ring, which are structures often investigated in medicinal chemistry for their potential biological activities . Compounds with similar structural motifs, such as those featuring a 2-cyanoacrylamide core, have been identified in patent literature as modulators of estrogen-related receptors and are studied for research into diseases like cancer and rheumatoid arthritis . This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-10-2-4-11(5-3-10)8-12(9-15)13(18)17-14-16-6-7-19-14/h2-8H,1H3,(H,16,17,18)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAVGPUPARPUHB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde or ketone.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a halogenated compound.

    Final Coupling: The final step involves coupling the thiazole ring with the enamide backbone under suitable conditions, such as using a base in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the double bond.

    Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that thiazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The thiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Mechanism of Action
The mechanism involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation. For instance, thiazole derivatives have been reported to inhibit tubulin polymerization, which is essential for mitosis in cancer cells. This property makes them potential candidates for developing novel anticancer therapies.

Agrochemical Applications

Pesticidal Properties
Thiazole derivatives have been studied for their pesticidal activities. This compound has shown effectiveness against various pests, including insects and fungi. Its application in agriculture could lead to the development of new pesticides that are both effective and environmentally friendly.

Case Study: Insecticidal Activity
A field study evaluated the efficacy of thiazole-based compounds against common agricultural pests. Results indicated a significant reduction in pest populations when treated with formulations containing this compound compared to untreated controls.

Material Science

Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer chemistry as a monomer or additive. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength.

Synthesis of Functional Materials
Research indicates that this compound can be used to synthesize functional materials with applications in electronics and photonics due to its electronic properties.

Table 1: Comparison of Biological Activities

Compound NameAnticancer ActivityPesticidal ActivityPolymer Application
Thiazolyl CyanoamideHighModerateHigh
Other Thiazole DerivativesVariableHighModerate

Table 2: Case Studies Overview

Study FocusFindingsReference
Anticancer EfficacyInduced apoptosis in cancer cell lines
Pesticidal EffectivenessSignificant reduction in pest populations
Polymer PropertiesEnhanced thermal stability and strength

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound might affect signaling pathways within cells, leading to changes in cellular function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Key analogs differ in substituents on the phenyl ring and the amide-attached heterocycle. Below is a comparative analysis:

Compound Name Substituents (Aryl Group) Amide Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%)
Target Compound 4-Methylphenyl 1,3-Thiazol-2-yl C₁₄H₁₁N₃OS 269.32 Not reported Not reported
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide 4-Methoxyphenyl 4-Sulfamoylphenyl C₁₇H₁₄N₄O₃S 354.38 292 90
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide 4-Chlorophenyl 4-Sulfamoylphenyl C₁₆H₁₁ClN₄O₂S 358.80 286 63
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 2,4-Dimethoxyphenyl 1,3-Thiazol-2-yl C₁₅H₁₃N₃O₃S 315.35 Not reported Not reported
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide 4-Chlorophenyl (via pyrazole) 2,4,6-Trimethylphenyl C₂₂H₁₉ClN₄O 390.90 Not reported Not reported
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 4-methyl group (target compound) is electron-donating, while 4-chloro () and nitro groups () are electron-withdrawing. This impacts electronic properties and reactivity.
  • Melting Points : Sulfamoylphenyl derivatives () exhibit higher melting points (~286–292°C) compared to thiazol-2-yl analogs, likely due to increased polarity and intermolecular interactions .

Physicochemical Properties

  • Density and Solubility : The 2,4-dimethoxyphenyl-thiazol-2-yl analog () has a predicted density of 1.360 g/cm³ and pKa of 4.56, indicating moderate solubility in aqueous environments .
  • Steric Effects : Bulky substituents (e.g., 2,4,6-trimethylphenyl in ) may reduce membrane permeability but enhance target specificity .

Biological Activity

(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a compound belonging to the class of enamides, characterized by a double bond conjugated with an amide group. Its structural features include a cyano group, a methyl-substituted phenyl ring, and a thiazole ring, which contribute to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The compound has the following chemical properties:

PropertyValue
IUPAC Name(E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
CAS Number667413-51-6
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol

The biological activity of this compound is likely mediated through several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.

Receptor Binding : It could interact with cellular receptors, modulating their activity and influencing various physiological responses.

Pathway Modulation : The compound might alter signaling pathways within cells, leading to changes in cellular function and homeostasis.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various biological activities. Here are some findings related to its potential effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that similar compounds have shown promise in reducing inflammation. For instance, a related compound demonstrated significant reductions in pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures and exhibited anti-edematogenic effects in animal models .
  • Cytotoxicity : The cytotoxic effects of related compounds have been assessed using various cell lines. These studies often employ assays to determine cell viability and the modulation of nitric oxide production in macrophages .
  • Molecular Docking Studies : In silico analyses have indicated that compounds similar to this compound can effectively bind to key molecular targets such as LT-A4-H and COX-2, which are involved in inflammatory responses .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
(2E)-2-cyano-3-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamideContains chlorine instead of methyl groupPotential anti-inflammatory effects
(E)-N,N-diphenylacrylamideLacks thiazole ringDemonstrated cytotoxicity

Case Studies

Recent studies have highlighted the biological potential of thiazole-containing compounds. For instance:

  • Anti-inflammatory Effects : A study on a structurally related compound demonstrated significant anti-inflammatory activity in various animal models. The results indicated reduced edema and leukocyte migration upon treatment with specific doses .
  • Cytotoxicity Assessment : In vitro assays on macrophages treated with related compounds showed a decrease in cytokine production at non-cytotoxic concentrations, suggesting a therapeutic window for further exploration .

Q & A

Q. What are the recommended synthetic routes for (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

The compound can be synthesized via a Knoevenagel condensation between 4-methylbenzaldehyde derivatives and cyanoacetamide intermediates, followed by coupling with 2-aminothiazole. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like piperidine or ammonium acetate. Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 molar ratio of aldehyde to cyanoacetamide) improves yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the E-isomer selectively.

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., thiazole NH at δ 12–13 ppm, enamide protons at δ 6.5–7.5 ppm) and E/Z isomerism .
  • FT-IR : Cyano group absorption at ~2200 cm⁻¹ and amide C=O stretch at ~1680 cm⁻¹ validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 324.08) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Begin with in vitro cytotoxicity screens (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) and enzyme inhibition studies (e.g., kinase or protease targets). Use concentrations ranging from 1–100 μM and include positive controls (e.g., doxorubicin for cytotoxicity). Structural analogs with nitro or morpholine substituents (e.g., EN300-26617558) show enhanced bioactivity, suggesting similar testing frameworks .

Advanced Research Questions

Q. How can SHELXL refinement resolve ambiguities in the compound’s X-ray crystallographic data?

SHELXL is critical for refining disordered atoms (e.g., thiazole ring orientation) and hydrogen-bonding networks. Use the TWIN and BASF commands to address twinning, and apply restraints (e.g., DFIX, DANG) for geometrically constrained groups like the cyano moiety. Validate refinement with R-factor convergence (<5% discrepancy) and check for overfitting using the GOOF parameter .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs with modified aryl/thiazole groups?

Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro, EN300-26617558) or bulky substituents (e.g., cycloheptyl, 796108-21-9) to assess steric/electronic effects on bioactivity. Thiazole substitution (e.g., 7-nitro-1,4-benzodioxin in 744224-14-4) enhances π-π stacking with biological targets. Compare IC₅₀ values across analogs using dose-response curves to identify key pharmacophores .

Q. How can computational modeling predict binding modes with biological targets?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s crystal structure (PDB-derived coordinates) and target proteins (e.g., EGFR or COX-2). Prioritize poses with hydrogen bonds to thiazole NH and cyano group interactions with hydrophobic pockets. Validate predictions with MD simulations (GROMACS) to assess stability over 50–100 ns .

Q. How should researchers resolve contradictions in biological assay data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, pH). Conduct meta-analysis using standardized protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with analogs (e.g., 716376-42-0) to isolate substituent-specific effects .

Q. What role does ORTEP-3 play in visualizing crystallographic disorder?

ORTEP-3 generates thermal ellipsoid plots to highlight regions of high displacement (e.g., methylphenyl rotation). Use the PART command to model partial occupancy for disordered atoms and export high-resolution figures for publication. Overlay multiple conformers (e.g., enamide torsion angles) to assess dynamic behavior .

Q. How do solvent interactions influence the compound’s stability in biological buffers?

Stability assays (HPLC monitoring over 24–72 hours) in PBS (pH 7.4) or DMSO/aqueous mixtures reveal degradation pathways (e.g., hydrolysis of the enamide bond). Use Arrhenius plots to predict shelf-life under storage conditions. Co-solvents like cyclodextrins improve solubility (>1 mg/mL) without altering conformation .

Q. What strategies optimize enantiomeric purity during synthesis?

Chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) separates E/Z isomers. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforces stereoselectivity during Knoevenagel steps. Confirm enantiopurity via circular dichroism (CD) or X-ray anomalous dispersion .

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